2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid
Description
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a brominated indole derivative characterized by a methyl group at the 1-position and a bromine atom at the 2-position of the indole ring, with an acetic acid moiety at the 3-position. Indole derivatives are privileged scaffolds in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals . This compound is part of the 2,3-disubstituted indole class, which is explored for anticancer, antitumor, and anti-inflammatory applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(2-bromo-1-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-5-3-2-4-7(9)8(11(13)12)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
YULGNGLPFVZFIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine () in dichloromethane (DCM) or acetonitrile at 0–25°C. A study demonstrated that NBS in DCM at 0°C achieves 78% yield with minimal side products. The acetic acid group at C3 remains intact under these conditions due to its electron-withdrawing nature, which deactivates the ring toward further electrophilic attack.
Key Data:
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DCM | 0 | 78 |
| MeCN | 25 | 65 |
Mechanistic Insights
The reaction proceeds via electrophilic aromatic substitution (EAS), where the bromine electrophile () is generated in situ. The methyl group at N1 exerts a strong ortho-directing effect, ensuring regioselective bromination at C2. Quenching with aqueous sodium thiosulfate removes excess bromine, and the product is purified via recrystallization from methanol.
Alkylation-Acetylation Sequential Synthesis
This two-step approach first constructs the 1-methylindole scaffold, followed by acetylation and bromination.
Step 1: N-Alkylation of Indole
Indole is alkylated at the N1 position using methyl iodide () in the presence of a base such as sodium hydride () in dimethylformamide (DMF). A reported procedure achieved 92% yield for 1-methylindole under anhydrous conditions at 0°C.
Step 2: Acetylation and Bromination
The 1-methylindole intermediate undergoes Friedel-Crafts acetylation at C3 using acetic anhydride () and aluminum chloride () in dichloroethane (DCE) at 80°C. Subsequent bromination at C2 using NBS (as described in Section 1) yields the target compound.
Advantages:
-
High regioselectivity in acetylation due to -mediated activation.
-
Compatibility with sensitive functional groups.
Catalyst-Free Indole Ring Formation
A novel catalyst-free method for synthesizing indole-3-acetic acid derivatives has been reported, which avoids costly transition metal catalysts.
Protocol Overview
Bromination Adaptations
Post-acetylation, bromination at C2 is performed using in DCM. This method is advantageous for large-scale synthesis due to its simplicity and reduced metal contamination.
Lewis Acid-Mediated Coupling Reactions
AlCl3-mediated coupling of pre-brominated indole fragments with acetic acid derivatives offers an alternative pathway.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the indole 2-position undergoes substitution under transition metal catalysis, enabling diverse derivatization:
Key Insight : The electron-withdrawing methyl and acetic acid groups activate the bromine for cross-coupling, with yields ranging from 65–85% depending on steric/electronic factors.
Functionalization of the Acetic Acid Group
The carboxylic acid moiety participates in condensation and derivatization reactions:
Amide Formation
-
Reagents : EDC/HOBt, DCC, or CDI in DMF/DCM
-
Products : Amide-linked conjugates (e.g., glycine, peptide chains) for enzyme inhibition studies .
-
Example : Reaction with glycine ethyl ester yields 2-(2-bromo-1-methyl-1H-indol-3-yl)-N-(ethoxycarbonylmethyl)acetamide, a precursor for anti-inflammatory agents.
Esterification/Transesterification
-
Conditions : H₂SO₄ (catalytic) in ROH (e.g., MeOH, EtOH) under reflux
-
Products : Methyl/ethyl esters for improved lipophilicity in drug delivery .
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes regioselective substitution, though bromine and methyl groups direct incoming electrophiles:
| Position | Electrophile | Conditions | Outcome |
|---|---|---|---|
| 5/6 | Nitration | HNO₃/H₂SO₄, 0°C | Nitro derivatives for redox studies |
| 4 | Halogenation | NBS, AIBN, CCl₄ | Brominated analogs |
Note : The 1-methyl group blocks substitution at N1, while the 2-bromine deactivates the 3-position .
Cyclization and Heterocycle Formation
The acetic acid side chain facilitates intramolecular reactions:
-
Lactam Formation : Treatment with POCl₃ or SOCl₂ converts the acid to an acyl chloride, which cyclizes with amines to form β-carboline derivatives .
-
Quinoxaline Synthesis : Condensation with o-phenylenediamine under acidic conditions yields indole-fused quinoxalines, as seen in analog studies .
Reductive Dehalogenation
Catalytic hydrogenation (H₂, Pd/C) or Zn/HOAc reduces the C-Br bond to C-H, producing 2-methyl-1H-indol-3-ylacetic acid for comparative bioactivity studies .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in aprotic solvents induces homolytic C-Br bond cleavage, generating radicals for polymerization or crosslinking applications.
Comparative Reactivity Table
| Reaction | 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid | 2-Bromoindole-3-acetic acid (unmethylated analog) |
|---|---|---|
| Cross-Coupling Efficiency | Higher (methyl enhances stability) | Moderate (N-H may interfere) |
| Amidation Yield | 85–92% | 70–78% |
| EAS Selectivity | 5/6 positions favored | 4/5 positions |
Mechanistic Considerations
-
Bromine Reactivity : The 2-bromine’s proximity to the electron-rich indole π-system facilitates oxidative addition in Pd-catalyzed reactions .
-
Acid Group Role : Hydrogen bonding with biological targets (e.g., 5-lipoxygenase) enhances inhibitory activity, as shown in molecular docking studies .
This compound’s dual functionalization capacity makes it a strategic intermediate in medicinal chemistry, particularly for synthesizing enzyme inhibitors and heterocyclic scaffolds.
Scientific Research Applications
Anti-inflammatory Potential
Research indicates that 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid may act as an inhibitor of enzymes involved in inflammatory processes, such as:
- Microsomal Prostaglandin E Synthase-1
- 5-Lipoxygenase
These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
Synthesis of Novel Therapeutics
Due to its structural characteristics, this compound serves as a scaffold for designing new drugs. It has been utilized in the synthesis of various indole derivatives that exhibit enhanced efficacy against specific biological targets. The ability to modify the indole structure allows for the exploration of diverse pharmacological profiles.
Enzyme Interaction Studies
Studies have demonstrated that this compound interacts favorably with the active sites of target enzymes due to its structural properties. Biochemical assays have been employed to assess its binding affinity compared to known inhibitors, revealing promising results that warrant further investigation into its therapeutic potential.
Inhibition of Inflammatory Enzymes
A study focusing on the anti-inflammatory properties of various indole derivatives highlighted the effectiveness of this compound in inhibiting COX enzymes, which are critical targets in treating inflammatory conditions. The compound demonstrated significant inhibitory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Potential
Related studies have shown that indole derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound exhibited significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains. The mechanism involves inhibition of bacterial cystathionine γ-lyase, an enzyme linked to antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . For example, it can inhibit certain enzymes involved in viral replication or cancer cell proliferation . The bromine atom and acetic acid moiety enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Note: Physical state inferred from analogs (e.g., ).
Key Observations:
- Substituent Position : Bromine placement (2-, 5-, or 6-position) significantly affects electronic and steric properties. For example, 5-bromo derivatives are common in COX-2 inhibitors , while 2-bromo substituents may enhance electrophilicity for nucleophilic substitution reactions.
- Crystal Packing : Bulky substituents (e.g., 3-chlorobenzyl in ) induce distinct dihedral angles, influencing solubility and stability via hydrogen bonding (O–H···O interactions) .
Biological Activity
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a bromo-substituted indole structure with an acetic acid moiety, which contributes to its biological properties. The synthesis typically involves several steps, including bromination of the indole ring followed by acetic acid derivatization. The general synthetic route can be summarized as follows:
- Bromination : The indole precursor is brominated at the 2-position.
- Acetylation : The resulting bromo-indole is then reacted with acetic acid to yield the final product.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes:
- Microsomal Prostaglandin E Synthase-1 (mPGES-1) : This enzyme is crucial for the biosynthesis of prostaglandins, mediators of inflammation.
- 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme affects leukotriene synthesis, further contributing to its anti-inflammatory effects.
The compound's ability to inhibit these enzymes positions it as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma .
Anticancer Activity
In addition to its anti-inflammatory properties, studies have shown that derivatives of indole compounds, including this compound, may possess anticancer activities. Research suggests that indole derivatives can modulate signaling pathways involved in cancer progression and apoptosis .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors implicated in disease pathways. These studies typically utilize biochemical assays to evaluate the effectiveness of the compound compared to known inhibitors. Results indicate favorable interactions with active sites due to its structural properties .
Comparative Analysis with Similar Compounds
A comparison of this compound with other structurally similar compounds highlights its unique biological profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromo-substituted indole with acetic acid group | Potential anti-inflammatory and anticancer |
| Indomethacin | Indole structure without bromo group | Anti-inflammatory |
| Melatonin | Indole structure with an amine side chain | Sleep regulation |
| 5-Bromoindole | Bromo-substituted indole without acetic acid | Antimicrobial properties |
The combination of both bromo and acetic functionalities on the indole framework may contribute to distinct biological activities not observed in other similar compounds .
In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in animal models. For instance, it was tested for its ability to reduce inflammation in carrageenan-induced paw edema models, showing a significant reduction in swelling compared to control groups.
Mechanistic Insights
Molecular mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : Binding to active sites of mPGES-1 and 5-LOX, leading to decreased production of inflammatory mediators.
- Cell Signaling Modulation : Altering pathways related to apoptosis and cell proliferation, particularly in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid, and how can regioselectivity be controlled during bromination?
- Methodological Answer : The compound can be synthesized via regioselective bromination of its parent indole-acetic acid derivative. For example, bromination in acetic acid with Br₂ at room temperature is a common approach (analogous to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid) . To ensure regioselectivity at the 2-position of the indole ring, steric and electronic factors must be optimized. Substituents like methyl groups at the 1-position (as in the target compound) direct bromination via steric hindrance and electron-donating effects. Reaction monitoring using TLC or HPLC, followed by recrystallization in acetic acid/water, is advised for purification .
Q. How can the crystal structure of this compound be determined, and what structural insights are critical for its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization conditions (e.g., slow evaporation from DMF/acetic acid mixtures) are critical for obtaining high-quality crystals . Key structural features to analyze include:
- Dihedral angles between the indole ring and acetic acid moiety (influences conjugation and reactivity).
- Hydrogen-bonding motifs (e.g., R₂²(8) dimers common in carboxylic acids), which affect solubility and supramolecular interactions .
- Distortions in bond angles near substituents (e.g., C–C–C angles at brominated positions), which indicate electronic effects .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- FT-IR : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹), C=O stretches (~1700 cm⁻¹), and indole N–H bends (~750 cm⁻¹) .
- NMR : ¹H NMR reveals the methyl group (δ ~3.7 ppm for N–CH₃), brominated indole protons (downfield shifts due to electronegativity), and acetic acid protons (δ ~3.8–4.2 ppm for CH₂) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., M⁺ at m/z 282.0 for C₁₁H₁₀BrNO₂) and bromine isotope patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate:
- Molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .
- Vibrational frequencies to validate experimental FT-IR/Raman data .
- Data Contradiction Note : Discrepancies between computed and experimental bond lengths (e.g., C–Br) may arise from crystal packing effects not modeled in gas-phase DFT .
Q. What strategies optimize the compound’s biological activity, and how are structure-activity relationships (SAR) evaluated?
- Methodological Answer :
- Derivatization : Replace the acetic acid moiety with amides or esters (e.g., 2-(1H-indol-3-yl)acetamide derivatives) to modulate bioavailability .
- Biological Assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) to establish SAR.
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Q. How do reaction conditions influence byproduct formation during synthesis, and how can these be mitigated?
- Methodological Answer : Common byproducts include:
- Di-brominated isomers : Minimized by controlling Br₂ stoichiometry (1.0 equiv) and reaction time (<60 minutes) .
- Oxidation products : Prevented by conducting reactions under inert atmosphere (N₂/Ar) and avoiding excess heat .
- Analysis : UPLC-MS with C18 columns (e.g., 0.1% formic acid in H₂O/MeCN gradient) separates and identifies impurities .
Q. What crystallographic challenges arise when analyzing halogen-substituted indole derivatives, and how are they resolved?
- Methodological Answer :
- Disorder : Bromine atoms may exhibit positional disorder; refine using SHELXL with PART instructions .
- Twinned Crystals : Use PLATON’s TWINABS for data integration or switch to synchrotron radiation for high-resolution data .
- Weak Diffraction : Soak crystals in cryoprotectants (e.g., glycerol) and collect data at 100 K to reduce radiation damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
